molecular formula C20H17ClN4O2S B2595090 N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide CAS No. 1028685-45-1

N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide

Cat. No.: B2595090
CAS No.: 1028685-45-1
M. Wt: 412.89
InChI Key: LTTMUYCBJPFRRE-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a potent, selective, and cell-active inhibitor of the Ataxia Telangiectasia Mutated (ATM) kinase, a central serine/threonine protein kinase in the DNA damage response (DDR) pathway. This compound is a critical research tool for elucidating the mechanisms of DNA double-strand break (DSB) repair and for investigating the synthetic lethal relationships that emerge when DDR pathways are compromised. By specifically inhibiting ATM kinase activity, this molecule effectively sensitizes cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics like etoposide, providing a powerful means to study combination therapies in oncology research. Its high selectivity profile makes it exceptionally valuable for dissecting the distinct roles of ATM from other related PI3K-like kinases, such as ATR and DNA-PK, in cellular contexts. Research utilizing this inhibitor is pivotal for advancing our understanding of genome integrity, cell cycle checkpoint control, and for identifying novel therapeutic strategies for cancers with deficiencies in complementary DNA repair pathways. The primary research value of this compound lies in its application as a precise chemical probe to validate ATM as a target and to explore its function in models of carcinogenesis and cancer treatment resistance.

Properties

CAS No.

1028685-45-1

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.89

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)propanamide

InChI

InChI=1S/C20H17ClN4O2S/c21-14-7-3-1-5-12(14)11-22-17(26)10-9-16-19(27)25-18(23-16)13-6-2-4-8-15(13)24-20(25)28/h1-8,16,23H,9-11H2,(H,22,26)

InChI Key

LTTMUYCBJPFRRE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and implications for drug development.

1. Chemical Structure and Properties

The compound features a complex structure that includes a chlorobenzyl moiety and a quinazolinone core. Its molecular formula is C18H16ClN5O2SC_{18}H_{16}ClN_5O_2S, with a molecular weight of approximately 399.85 g/mol. The presence of sulfur and nitrogen heteroatoms in its structure is notable for its potential biological activity.

Research indicates that compounds with similar structures often exert their biological effects through multiple mechanisms:

  • Enzyme Inhibition : Many quinazolinone derivatives act as inhibitors of key enzymes involved in bacterial respiration and cancer cell proliferation. For instance, they can inhibit NADH dehydrogenase (NDH-2), which is crucial for the respiratory metabolism of bacteria .
  • Cell Cycle Arrest : Some studies have shown that quinazolinone derivatives can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to apoptosis .

3. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazolinone derivatives:

  • Antitubercular Activity : A series of related compounds demonstrated potent activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 0.78 µg/mL .
  • Broad-Spectrum Antibacterial Effects : Compounds structurally similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria .

4. Anticancer Activity

Numerous studies have evaluated the anticancer properties of quinazolinone derivatives:

  • Cytotoxicity Assays : Compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines including breast cancer and leukemia cells .
  • Mechanistic Insights : The anticancer activity has been attributed to the induction of apoptosis through both intrinsic and extrinsic pathways. Molecular docking studies suggest that these compounds may bind effectively to targets such as the epidermal growth factor receptor (EGFR), enhancing their therapeutic potential .

5. Summary of Research Findings

Activity Type Details Reference
AntimicrobialEffective against M. tuberculosis; MIC = 0.78 µg/mL
AnticancerInduces apoptosis; significant cytotoxicity in multiple cancer cell lines
Enzyme InhibitionInhibits NDH-2 enzyme critical for bacterial respiration
Cell Cycle ArrestCauses G2/M phase arrest in cancer cells

Case Study 1: Antitubercular Efficacy

A study focused on synthesizing various quinazolinone derivatives demonstrated that modifications at specific positions significantly enhanced their antitubercular activity. The most potent derivative was found to inhibit M. tuberculosis effectively at low concentrations.

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines revealed that certain derivatives led to increased apoptosis rates compared to standard chemotherapeutics like doxorubicin. This suggests that this compound may offer a novel approach in cancer therapy.

Scientific Research Applications

N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide is a complex organic compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications through detailed analysis and case studies.

Anticancer Activity

Recent studies have indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, derivatives of thioxo-imidazoquinazoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that imidazoquinazoline derivatives can inhibit tumor growth in xenograft models of breast cancer. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

Antimicrobial Properties

The compound's thioxo group is known to enhance antimicrobial activity. Research has shown that similar thioxo-containing compounds possess broad-spectrum antibacterial and antifungal properties.

Case Study:

In a comparative analysis published in Pharmaceutical Biology, several thioxo derivatives were tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that these compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Neuroprotective Effects

There is emerging evidence suggesting that imidazoquinazoline derivatives may have neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential.

Case Study:

Research highlighted in Neuroscience Letters explored the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The findings suggested that these compounds could mitigate neuronal cell death through antioxidant mechanisms.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Modifications to the chlorobenzyl group or the imidazoquinazoline core can significantly influence its biological activity and selectivity.

Comparison with Similar Compounds

Table 1. Comparative Physicochemical Data

Compound Class Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Substituents
Target Compound C₂₀H₁₆ClN₅O₂S (inferred) ~438 (estimated) Not reported 2-chlorobenzyl, thioxo-imidazoquinazolin
Oxadiazole-Thiazole (7c–f) C₁₆H₁₇N₅O₂S₂ – C₁₇H₁₉N₅O₂S₂ 375–389 134–178 Methylphenyl, amino-thiazole
Benzothiazole (3a–k) Not explicitly provided ~350–420 (estimated) Not reported Methylenedioxybenzothiazole, piperazine
Indole/Thiazole (9–12) C₁₉H₁₇ClN₄OS – C₂₃H₂₂N₄O₂S ~380–430 (estimated) Not reported Indol-3-yl, chlorophenyl-thiazole

Key Observations :

  • The target compound’s molecular weight (~438 g/mol) exceeds that of simpler oxadiazole-thiazole derivatives (375–389 g/mol), likely due to its fused bicyclic core.
  • Melting points for oxadiazole-thiazole analogues (134–178°C) suggest moderate crystallinity, which may correlate with solubility differences compared to the target compound .

Substituent Effects on Bioactivity

  • Chlorinated Aromatic Groups : The 2-chlorobenzyl group in the target compound may improve membrane permeability compared to methylphenyl substituents in 7c–f . Chlorine’s electron-withdrawing effects could also modulate electronic interactions with biological targets.
  • Sulfur-Containing Moieties: The 5-thioxo group in the target compound contrasts with the sulfanyl (-S-) linkages in 7c–f and 3a–k.
  • Hybrid Systems : Indole/thiazole hybrids (9–12) prioritize aromatic stacking via indole rings, whereas the target compound’s imidazoquinazolin system may favor interactions with flat binding pockets (e.g., kinase ATP sites) .

Q & A

Q. What synthetic strategies are recommended for N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves heterocyclization and functional group coupling. Key steps include:
  • Cyclization : Use concentrated sulfuric acid to facilitate ring closure (e.g., 24-hour reaction at 293–298 K) .
  • Intermediate Isolation : Co-crystal extraction (e.g., from reaction mixtures containing acetamide and thioacetamide derivatives) can aid in purifying intermediates for X-ray validation .
  • Microwave-Assisted Optimization : Microwave irradiation reduces reaction times (e.g., 15–20 minutes for condensation steps) and improves yields, as demonstrated in quinoxaline syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify functional groups (e.g., νmax at 1670–1657 cm⁻¹ for carbonyl groups) .
  • NMR Analysis : Use ¹H/¹³C NMR to resolve aromatic protons (δ 7.20–8.96 ppm) and confirm substitution patterns .
  • X-Ray Diffraction : Single-crystal X-ray studies (e.g., R factor < 0.05) validate bond lengths and angles, particularly for thioxo and imidazo-quinazolin moieties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when confirming the thioxo (C=S) group’s presence?

  • Methodological Answer :
  • Multi-Technique Validation : Combine IR (νmax ~1130–1044 cm⁻¹ for C=S), mass spectrometry (FAB-MS m/z peaks), and elemental analysis to cross-verify sulfur content .
  • Reactivity Studies : Test thioxo group reactivity with P2S5 under varying conditions; failed thiocarbonyl conversions may indicate steric hindrance or competing pathways .

Q. What computational strategies are suitable for predicting drug-likeness and ADMET properties of this compound?

  • Methodological Answer :
  • Lipinski’s Rule : Calculate molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors to assess oral bioavailability .
  • Density Functional Theory (DFT) : Optimize geometry and compute electrostatic potential maps to predict binding affinity with biological targets .

Q. How should researchers design experiments to study the compound’s reactivity in heterocyclization reactions?

  • Methodological Answer :
  • Reaction Monitoring : Use TLC (Silufol UV-254, chloroform:acetone 3:1) to track intermediate formation .
  • Kinetic Studies : Vary heating duration and reactant ratios (e.g., 10–20 mmol) to isolate intermediates and map reaction pathways .

Q. What strategies are effective for elucidating the mechanism of enzyme inhibition or target engagement?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based assays to measure IC50 values against kinases or proteases, leveraging the compound’s quinazolin core .
  • Molecular Docking : Align the compound’s X-ray structure with protein active sites (e.g., PARP or HDACs) using AutoDock Vina .

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